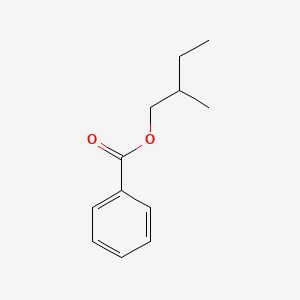

2-Methylbutyl benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methylbutyl benzoate is a natural product found in Hamamelis virginiana and Hypericum perforatum with data available.

科学研究应用

Flavoring Agent

2-Methylbutyl benzoate is utilized as a flavoring agent in the food industry. It imparts a fruity flavor to various products, enhancing the sensory experience for consumers. Its approval by regulatory bodies allows its incorporation into food items without safety concerns.

Fragrance Component

In the cosmetics and personal care industries, this compound serves as a fragrance component. Its pleasant scent is often found in perfumes, lotions, and other beauty products, contributing to the overall olfactory appeal.

Pharmaceutical Applications

Research indicates potential pharmaceutical applications for this compound. Its properties may facilitate drug formulation processes or serve as a solvent for active ingredients. However, comprehensive studies are required to fully understand its efficacy and safety in medicinal contexts.

Industrial Uses

The compound is also explored for its utility in industrial applications such as solvent extraction and as an intermediate in chemical synthesis processes. Its stability and solubility make it suitable for various formulations.

Case Study 1: Flavoring Agent Efficacy

A study conducted on the sensory evaluation of food products flavored with this compound demonstrated significant consumer preference over other synthetic flavoring agents. The compound's ability to mimic natural fruit flavors contributed to its acceptance in commercial products.

Case Study 2: Safety Assessment in Cosmetics

Research evaluating the safety profile of this compound in cosmetic formulations found no significant adverse effects when used within recommended concentrations. The study emphasized its low irritancy potential, making it suitable for sensitive skin formulations.

Case Study 3: Pharmaceutical Formulation Potential

Investigations into the use of this compound as a solvent for poorly soluble drugs showed promising results. The compound enhanced the solubility and bioavailability of certain active pharmaceutical ingredients, indicating its potential role in drug development.

Comparative Data Table

| Application Area | Description | Regulatory Status |

|---|---|---|

| Flavoring Agent | Used to impart fruity flavors in food products | Approved for use |

| Fragrance Component | Commonly included in perfumes and cosmetics | Approved for use |

| Pharmaceutical Solvent | Potential use in drug formulation | Under investigation |

| Industrial Solvent | Used in chemical synthesis processes | Approved for use |

化学反应分析

Hydrolysis Reactions

The ester bond undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : H₂SO₄ or HCl in aqueous medium.

-

Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

Basic Hydrolysis (Saponification)

-

Conditions : NaOH or KOH in aqueous/organic solvent.

-

Kinetics : Slower compared to methyl benzoate due to steric hindrance from the branched alkyl chain .

Electrophilic Aromatic Substitution

The benzoate ring undergoes electrophilic substitution, directed by the electron-withdrawing ester group:

| Reaction | Conditions | Product | Position | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 50–60°C | 3-Nitrobenzoate derivative | Meta | |

| Sulfonation | H₂SO₄, SO₃ | 3-Sulfobenzoate derivative | Meta |

Oxidation and Stability

-

Oxidizing Agents : Reacts vigorously with strong oxidizers (e.g., HNO₃, KMnO₄), potentially producing CO₂ and water .

-

Thermal Stability : Decomposes at high temperatures (>200°C), releasing benzoic acid and alkene byproducts.

Biological and Enzymatic Reactions

-

Esterase Activity : Hydrolyzed by esterases in biological systems (e.g., plant enzymes), releasing benzoic acid .

-

Ecological Role : Found in Hypericum perforatum and Hamamelis virginiana, suggesting ecological signaling functions .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

属性

CAS 编号 |

52513-03-8 |

|---|---|

分子式 |

C12H16O2 |

分子量 |

192.25 g/mol |

IUPAC 名称 |

2-methylbutyl benzoate |

InChI |

InChI=1S/C12H16O2/c1-3-10(2)9-14-12(13)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |

InChI 键 |

PYZHESNNAPENLQ-UHFFFAOYSA-N |

SMILES |

CCC(C)COC(=O)C1=CC=CC=C1 |

规范 SMILES |

CCC(C)COC(=O)C1=CC=CC=C1 |

Key on ui other cas no. |

52513-03-8 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。